![molecular formula C7H10N2O B067681 1-Propyl-1H-imidazole-2-carbaldehyde CAS No. 161500-05-6](/img/structure/B67681.png)
1-Propyl-1H-imidazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde and its derivatives involves several key steps, including the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a crucial step for producing 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives serve as important intermediates for further chemical transformations (Ando & Terashima, 2010). Additionally, the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the versatility of imidazole synthesis through metal-catalyzed reactions (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 1-Propyl-1H-imidazole-2-carbaldehyde, is characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined, highlighting the detailed geometric parameters of the imidazole ring and substituent groups (Selvanayagam et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including cyclization, coupling, and condensation reactions, to yield a wide range of compounds. For example, the gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives from propargyl amidines through a 5-exo-dig cyclization demonstrates the reactivity of imidazole rings under catalyzed conditions (Li et al., 2012).
Physical Properties Analysis
The physical properties of 1-Propyl-1H-imidazole-2-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including organic synthesis and pharmaceutical research. However, specific data on the physical properties of 1-Propyl-1H-imidazole-2-carbaldehyde are not detailed in the provided literature.
Chemical Properties Analysis
The chemical properties of 1-Propyl-1H-imidazole-2-carbaldehyde, including its reactivity towards nucleophiles, electrophiles, and its participation in ring-opening reactions, are central to its utility in synthetic chemistry. Its ability to serve as an intermediate for the synthesis of complex molecules is evidenced by the diverse reactions it undergoes, such as the synthesis of imidazole alkaloids and their analogs (Ando & Terashima, 2010).
Scientific Research Applications
Crystal Structure Analysis :
- A study by Selvanayagam et al. (2010) determined the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, a compound closely related to 1-Propyl-1H-imidazole-2-carbaldehyde. This work, conducted through X-ray crystallography, helps in understanding the molecular configuration and properties of similar compounds (Selvanayagam, S., Sridhar, B., Ravikumar, K., Kathiravan, S., & Raghunathan, R., 2010).
Synthesis and Characterization :
- Orhan et al. (2019) synthesized and characterized new derivatives of 4-methyl-5-imidazole carbaldehyde, demonstrating the potential for creating biologically active molecules from imidazole-based compounds (Orhan, E., Kose, M., Alkan, D., & Öztürk, L., 2019).
Synthesis of Alkaloids :
- A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was achieved by Ando and Terashima (2010). These derivatives were used as building blocks for synthesizing various 2-aminoimidazole alkaloids, indicating the importance of imidazole derivatives in alkaloid synthesis (Ando, N. & Terashima, S., 2010).
Oxidative Coupling Reaction :
- Li et al. (2015) developed a copper-catalyzed oxidative coupling reaction for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing a functional group-compatible synthesis method (Li, Y., Fu, Y., Ren, C., Tang, D., Wu, P., Meng, X., & Chen, B., 2015).
Chiral and Achiral Imines and Bisimines Synthesis :
- Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, contributing to the understanding of the chemical behavior and potential applications of these compounds (Pařík, P. & Chlupatý, T., 2014).
Gold-Catalyzed Synthesis :
- The gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives was developed by Li et al. (2012). This process highlights the catalytic applications of gold in synthesizing complex imidazole derivatives (Li, S., Li, Z., Yuan, Y., Peng, D., Li, Y., Zhang, L., & Wu, Y.-m., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-propylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIFMOLQDBIKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406437 | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
161500-05-6 | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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